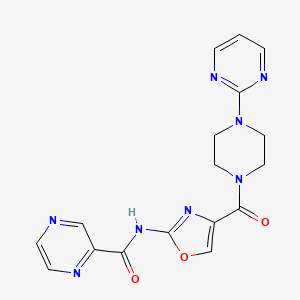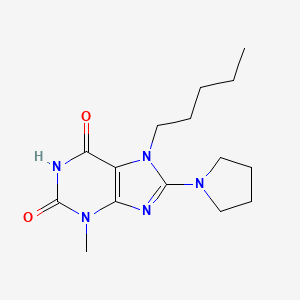![molecular formula C13H10FN5OS B2924145 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-74-1](/img/structure/B2924145.png)
2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that has been mentioned in the context of synthetic and medicinal chemistry . It is also known by registry numbers ZINC000004326976 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been achieved by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Aplicaciones Científicas De Investigación
Anticancer Activity
The core structure of this compound, which includes the 1,2,4-triazolo[4,3-b]pyridazine moiety, is known for its potential anticancer properties. Researchers have been exploring similar structures for their ability to inhibit the growth of cancer cells by interfering with specific signaling pathways . The presence of the fluorophenyl group could potentially enhance this activity through increased binding affinity to target proteins.
Antimicrobial Properties
Compounds with triazolopyridazine scaffolds have shown promising results as antimicrobial agents. They can act against a broad spectrum of bacteria and fungi by disrupting cell wall synthesis or DNA replication processes. The thioacetamide group in this compound might offer additional mechanisms of action, possibly through the formation of reactive metabolites .
Analgesic and Anti-inflammatory Uses
The structural features of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are closely related to the given compound, have been associated with analgesic and anti-inflammatory activities. These compounds can modulate the body’s inflammatory response and pain perception, making them potential candidates for the development of new pain relievers .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. The triazolopyridazine core is particularly interesting for the inhibition of enzymes like carbonic anhydrase, cholinesterase, and aromatase, which are involved in various physiological and pathological processes .
Antioxidant Effects
The ability to donate and accept hydrogen bonds makes the triazolothiadiazine core a potential antioxidant. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and aging .
Antiviral Applications
Lastly, the structural complexity and the presence of nitrogen-rich heterocycles in this compound suggest that it could be explored for antiviral activities. Such compounds can interfere with viral replication by mimicking nucleotide structures or binding to viral enzymes .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-8(2-4-9)13-17-16-11-5-6-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMXZEMODLIYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2924063.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2924068.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2924069.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]acetamide](/img/structure/B2924070.png)

![N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924074.png)

![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)
![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)

![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)
